methyl (2S,3S)-3-phenyloxirane-2-carboxylate
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Overview
Description
Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is an organic compound characterized by its oxirane (epoxide) ring and ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring in the presence of a catalyst.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Functionalized Epoxides: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Methyl (2S,3S)-3-phenyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a chiral building block for the synthesis of complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2S,3S)-3-phenyloxirane-2-carboxylate involves its reactivity due to the strained oxirane ring and the ester functional group. The oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The ester group can undergo hydrolysis or reduction, contributing to the compound’s versatility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-3-phenyloxirane-2-carboxylate: Differing in stereochemistry, this compound may exhibit different reactivity and selectivity in chemical reactions.
Methyl (2S,3S)-3-methylglutamate: Another chiral ester with applications in organic synthesis and pharmaceuticals.
Uniqueness
Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of enantiomerically pure products and in studies of stereoselective reactions .
Properties
CAS No. |
115794-68-8 |
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Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
methyl (2S,3S)-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m0/s1 |
InChI Key |
HAFFKTJSQPQAPC-IUCAKERBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2 |
SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
115794-68-8 | |
Origin of Product |
United States |
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